molecular formula C11H10Cl2N4O2 B11800600 Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11800600
M. Wt: 301.13 g/mol
InChI Key: JTHWYBQMCDQSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a pyridine ring substituted with two chlorine atoms, a triazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. One common method involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the triazole ring and the ethyl ester group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,6-dichloropyridin-3-yl)prop-2-enoate
  • Ethyl 2-(2,6-dichloropyridin-3-yl)-2-oxoacetate
  • 2,6-Dichloropyridine derivatives

Uniqueness

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the triazole and pyridine rings, which confer specific chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Biological Activity

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (CAS Number: 1431727-79-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10Cl2N4O2C_{11}H_{10}Cl_2N_4O_2, with a molecular weight of 301.13 g/mol. The compound features a triazole ring and a dichloropyridine moiety, which are known to enhance biological activity by improving solubility and stability in biological systems .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties. This compound is hypothesized to possess similar activities due to its structural characteristics.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. For instance, derivatives of triazole compounds have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 ValuesUnique Aspects
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-triazoleAnticancerTBDContains both triazole and dichloropyridine moieties
4-amino-2,6-dichloropyridineAntimicrobialTBDLacks triazole ring
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridineAnticancerTBDDifferent heterocyclic structure

The exact mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis in cancer cells .

Case Studies

Recent studies have focused on the synthesis of derivatives from triazole compounds to evaluate their bioactivity. For example:

  • A study demonstrated that certain triazole derivatives exhibited significant anti-inflammatory effects by inhibiting COX enzymes with IC50 values comparable to established drugs like celecoxib .
  • Another investigation into triazole-based compounds revealed promising results against various cancer types, suggesting that modifications to the triazole structure could enhance potency and selectivity against tumor cells .

Properties

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)7-4-5-8(12)14-10(7)13/h4-5H,3H2,1-2H3

InChI Key

JTHWYBQMCDQSSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.